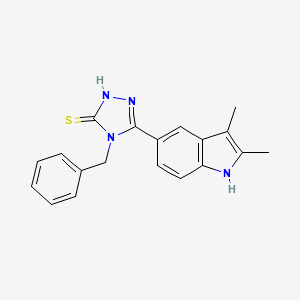

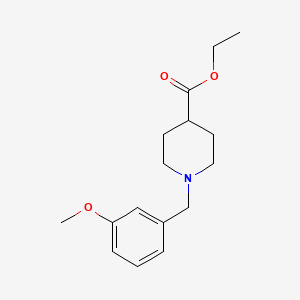

![molecular formula C15H14N2OS B5655479 6-ethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5655479.png)

6-ethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, including derivatives like the mentioned compound, has been improved over time to enhance efficiency and sustainability. A notable method involves a catalytic four-component reaction that streamlines the synthesis process by combining ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide. This method represents a greener, more economical approach to synthesizing this class of compounds, characterized by step economy, reduced catalyst loading, and simplified purification steps (Shi et al., 2018).

Molecular Structure Analysis

The structural analysis of thieno[2,3-d]pyrimidin-4(3H)-ones reveals a planar fused ring system that is crucial for its biological activity. The presence of substituents like the ethyl and 4-methylphenyl groups influences the molecular conformation and, consequently, the compound's reactivity and interaction with biological targets. X-ray crystallography studies have been instrumental in understanding these compounds' binding modes and structural characteristics, providing insight into their potential as dual inhibitors for enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR) (Gangjee et al., 2009).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4(3H)-ones participate in various chemical reactions, contributing to their versatility as synthetic intermediates. They can undergo reactions such as alkylation, acylation, and cyclization, enabling the synthesis of a wide range of derivatives with diverse biological activities. These reactions are influenced by the compound's functional groups and the steric and electronic effects of substituents (Santilli et al., 1971).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin-4(3H)-ones, such as solubility, melting point, and crystal structure, are critical for their practical applications. These properties are determined by the compound's molecular structure and substituents, affecting its phase behavior, stability, and suitability for various applications. The planar structure and aromatic character of the thienopyrimidine core contribute to its solid-state properties and interactions with solvents and other molecules (Hu et al., 2007).

Chemical Properties Analysis

The chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones are defined by their reactivity towards nucleophiles, electrophiles, and other reagents. These reactions are crucial for the synthesis of pharmaceutical agents and for modifications to enhance the compound's biological activities. The electron-rich thienopyrimidine ring can engage in various chemical transformations, making it a valuable scaffold in medicinal chemistry (Gad-Elkareem et al., 2011).

Eigenschaften

IUPAC Name |

6-ethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-3-12-8-13-14(19-12)16-9-17(15(13)18)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUISCQGRWDCBNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N=CN(C2=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-6-[3-pyridin-4-yl-5-(tetrahydrofuran-3-ylmethyl)-1H-1,2,4-triazol-1-yl]-1,3-benzothiazole](/img/structure/B5655414.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazine](/img/structure/B5655451.png)

![9-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5655454.png)

![2-benzyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole](/img/structure/B5655477.png)

![4,5-dimethyl-6-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidin-1-yl}pyrimidine](/img/structure/B5655482.png)

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5655496.png)